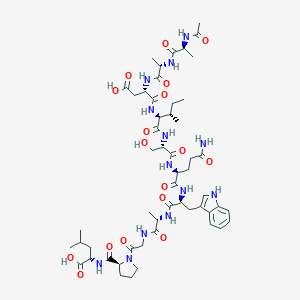
Hippocampal cholinergic neurostimulating peptide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hippocampal cholinergic neurostimulating peptide (HCNP) is a neuropeptide that is primarily expressed in the central nervous system. It is known to play an important role in cognitive function, learning, and memory. HCNP is synthesized in the brain and is involved in the regulation of cholinergic neurotransmission, which is essential for cognitive function.
作用機序
Hippocampal cholinergic neurostimulating peptide acts by binding to specific receptors on the nerve terminals, which leads to the release of acetylcholine. It also modulates the activity of beta-amyloid, which is thought to be involved in the development of Alzheimer's disease. Hippocampal cholinergic neurostimulating peptide is also involved in the regulation of other neurotransmitters, including dopamine and serotonin.
生化学的および生理学的効果
Hippocampal cholinergic neurostimulating peptide has been shown to have a number of biochemical and physiological effects. It enhances the release of acetylcholine, which is essential for cognitive function. It also modulates the activity of beta-amyloid, which is associated with the development of Alzheimer's disease. Hippocampal cholinergic neurostimulating peptide is also involved in the regulation of other neurotransmitters, including dopamine and serotonin. Additionally, Hippocampal cholinergic neurostimulating peptide has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
Hippocampal cholinergic neurostimulating peptide has been extensively studied in laboratory experiments, and it has a number of advantages and limitations. One advantage is that it is a well-characterized neuropeptide, and its synthesis and secretion are well understood. Additionally, Hippocampal cholinergic neurostimulating peptide has been shown to have a number of biochemical and physiological effects, which make it a useful tool for studying cognitive function and neurodegenerative diseases. However, one limitation is that Hippocampal cholinergic neurostimulating peptide is difficult to study in vivo, as it is rapidly degraded in the bloodstream.
将来の方向性
There are a number of future directions for research on Hippocampal cholinergic neurostimulating peptide. One area of interest is the role of Hippocampal cholinergic neurostimulating peptide in the development of Alzheimer's disease, and whether it could be a potential target for therapeutic interventions. Another area of interest is the development of Hippocampal cholinergic neurostimulating peptide-based therapies for cognitive impairment and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of Hippocampal cholinergic neurostimulating peptide and its effects on other neurotransmitters.
合成法
Hippocampal cholinergic neurostimulating peptide is synthesized in the brain and is derived from the precursor protein VGF (non-acronymic). The precursor protein is cleaved into smaller peptides, including Hippocampal cholinergic neurostimulating peptide, which is then transported to the nerve terminals. The synthesis and secretion of Hippocampal cholinergic neurostimulating peptide are regulated by various factors, including neuronal activity and neurotransmitters.
科学的研究の応用
Hippocampal cholinergic neurostimulating peptide has been extensively studied in the context of cognitive function, learning, and memory. It has been shown to enhance the release of acetylcholine, a neurotransmitter that is essential for cognitive function. Hippocampal cholinergic neurostimulating peptide has also been implicated in the pathogenesis of Alzheimer's disease, as it is known to modulate the activity of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.
特性
CAS番号 |
140158-49-2 |
|---|---|
製品名 |
Hippocampal cholinergic neurostimulating peptide |
分子式 |
C53H79N13O17 |
分子量 |
1170.3 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C53H79N13O17/c1-9-26(4)43(65-49(78)36(21-42(71)72)61-46(75)29(7)58-45(74)28(6)57-30(8)68)52(81)64-38(24-67)50(79)60-34(16-17-40(54)69)47(76)62-35(20-31-22-55-33-14-11-10-13-32(31)33)48(77)59-27(5)44(73)56-23-41(70)66-18-12-15-39(66)51(80)63-37(53(82)83)19-25(2)3/h10-11,13-14,22,25-29,34-39,43,55,67H,9,12,15-21,23-24H2,1-8H3,(H2,54,69)(H,56,73)(H,57,68)(H,58,74)(H,59,77)(H,60,79)(H,61,75)(H,62,76)(H,63,80)(H,64,81)(H,65,78)(H,71,72)(H,82,83)/t26-,27-,28-,29-,34-,35-,36-,37-,38-,39-,43-/m0/s1 |
InChIキー |
CPPVONFJYMZZAP-AAMOZYCBSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C |
SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NCC(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C |
正規SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NCC(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C |
その他のCAS番号 |
140158-49-2 |
配列 |
AADISQWAGPL |
同義語 |
L-Leucine, N-(1-(N-(N-(N-(N2-(N-(N-(N-(N-(N-acetyl-L-alanyl)-L-alanyl)-L-alpha-aspartyl)-L-isoleucyl)-L-seryl)-L-glutaminyl)-L-tryptophyl)-L-alanyl)glycyl)-L-prolyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



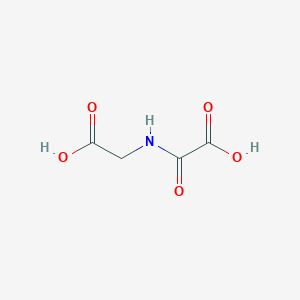
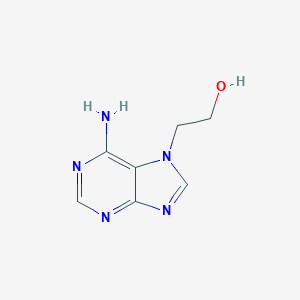
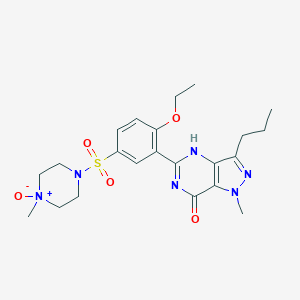
![methyl (Z)-7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B131541.png)
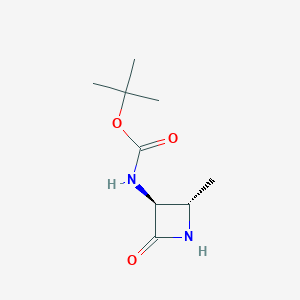
![[(2S,3S)-1-Methoxy-2-methyl-4-oxo-3-azetidinyl]-carbamic Acid 1,1-Dimethylethyl Ester](/img/structure/B131544.png)
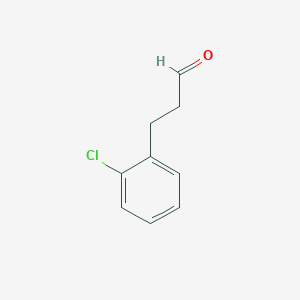
![[S-(R*,R*)]-[2-Hydroxy-1-[(methoxyamino)carbonyl]propyl]-carbamic Acid 1,1-Dimethylethyl Ester](/img/structure/B131553.png)
![(3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131554.png)
![(3AR,4S,5R,6aS)-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131556.png)
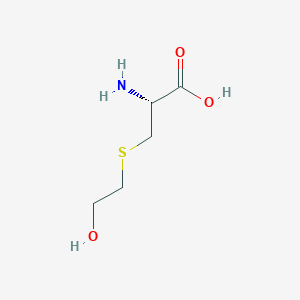
![4-[3-(4-Fluorophenyl)propanoyl]benzonitrile](/img/structure/B131559.png)
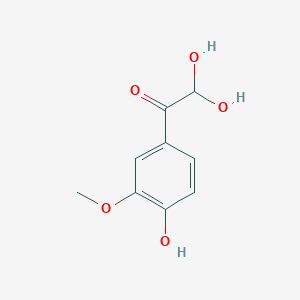
![4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B131573.png)